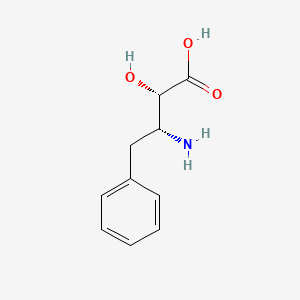

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

説明

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA; CAS 59554-14-2) is a chiral β-amino acid derivative with a molecular formula of C₁₀H₁₃NO₃ (MW 195.22). It features a phenyl group at position 4, hydroxyl and amino groups at positions 2 and 3, respectively, and exhibits stereochemistry critical to its biological activity . AHPA and its derivatives, such as AHPA-Val (a valine conjugate), are opioid peptidase inhibitors that enhance the analgesic effects of morphine and other opioids by preventing enzymatic degradation of endogenous opioid peptides . Storage recommendations include protection from light and moisture at room temperature under inert atmospheres .

特性

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974964 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-14-2 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to an olefinic acid. This can be done through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the asymmetric synthesis of β-lactams via a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, amine, and ketene silyl acetal derivatives can be employed to obtain the vicinal hydroxylamino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, is common in industrial settings to achieve the desired enantiomeric purity.

化学反応の分析

Types of Reactions

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable leaving group.

Major Products

Oxidation: Formation of a keto acid or aldehyde derivative.

Reduction: Formation of a primary amine or alcohol.

Substitution: Formation of substituted amino or hydroxy derivatives.

科学的研究の応用

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of biologically active compounds.

作用機序

The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

類似化合物との比較

Analgesic Enhancement

AHPA-Val, derived from AHPA, is produced by Streptomyces neyagawaensis SL-387 and significantly prolongs morphine-induced analgesia in rodent models . Its mechanism involves blocking enzymatic degradation of endogenous opioids like enkephalins.

Antiretroviral Therapy

The (2S,3S)-isomer is a key component of HIV protease inhibitors, where its stereochemistry and hybrid scaffolds (e.g., allophenylnorstatine) enhance binding to viral proteases .

Metabolic Pathways

AHPA is a metabolite of ubenimex , an anticancer agent. Post-administration, 2–5% of ubenimex is excreted as AHPA, highlighting its role in drug metabolism .

生物活性

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, often abbreviated as AHPA, is a chiral amino acid derivative with significant biological relevance. Its unique stereochemistry and functional groups contribute to a variety of biological activities, making it a subject of extensive research in pharmacology, neuroscience, and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 59554-14-2

- Functional Groups : Amino group (-NH), hydroxyl group (-OH), and a phenyl group (CH) attached to a butyric acid backbone.

This compound's stereochemistry at the second and third carbon atoms is crucial for its biological activity and interaction with various biological targets.

The biological activity of this compound arises from its interaction with specific molecular pathways:

- Neuroprotective Effects : Research indicates that AHPA may exert neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It has been shown to mitigate neuronal cell death induced by oxidative stress .

- Antioxidant Activity : The compound exhibits antioxidant properties, which help protect cells from damage caused by free radicals. This activity is critical in maintaining cellular health and preventing oxidative stress-related diseases.

- Modulation of Neurotransmitter Systems : AHPA is known to interact with neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). This modulation can influence mood and cognitive functions, making it a potential candidate for treating depression and anxiety disorders .

Pharmaceutical Development

This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its ability to modulate neurotransmitter systems makes it particularly relevant in developing drugs aimed at treating neurological disorders .

Neuroscience Research

In neuroscience, AHPA is studied for its potential to enhance cognitive function and protect against neurodegeneration. Its role in the modulation of synaptic transmission positions it as a promising candidate for research into treatments for conditions like Alzheimer's disease .

Biochemical Studies

The compound is also utilized in biochemical research to explore amino acid metabolism and its implications in metabolic disorders. Understanding its metabolic pathways can provide insights into broader physiological processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,3R)-3-methylglutamate | Structure | Modulates excitatory amino acid transporters |

| (2S,3R)-α-hydroxy-β-aminodecanoic acid | Structure | Antihypertensive agent; found in microginin |

| L-Tyrosine | Structure | Precursor for dopamine synthesis |

This compound distinguishes itself from similar compounds through its unique combination of functional groups and stereochemistry, contributing to its distinct biological activities.

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of AHPA significantly reduced neuronal loss in mouse models subjected to neurotoxic agents. The compound's antioxidant properties were credited with this protective effect.

- Impact on Mood Disorders : Clinical trials exploring the effects of AHPA on patients with depression showed promising results, indicating improvements in mood and cognitive function compared to placebo controls .

Q & A

Q. What are the recommended synthetic routes and protecting group strategies for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid?

The synthesis typically involves multi-step protection and deprotection strategies. A common approach includes:

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) chloride under basic conditions (e.g., triethylamine) to form Boc-protected intermediates .

- Hydroxy Acid Formation : Reduction and hydrolysis steps introduce hydroxy and carboxylic acid functionalities. For example, catalytic hydrogenation or enzymatic resolution ensures stereochemical integrity .

- Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group to yield the free amino acid .

Q. Key Considerations :

Q. How is the stereochemical configuration of this compound validated?

- X-ray Crystallography : Determines absolute configuration, as demonstrated for related hydroxyproline analogs .

- NMR Spectroscopy : H and C NMR analysis of coupling constants (e.g., J-values) confirms vicinal diastereomers .

- Polarimetry : Specific rotation ([α]) comparisons with literature values (e.g., [α] +14.7 in HO) validate enantiopurity .

Practical Tip : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How does this compound compare to bestatin in enkephalinase inhibition?

Q. Data Contradictions :

Q. What methodological challenges arise in studying the neuroprotective effects of this compound?

- In Vitro Models :

- In Vivo Challenges :

Key Finding : Derivatives like AHPA-Val enhance met-enkephalin-induced analgesia by 6-fold compared to bestatin .

Q. How does stereochemistry impact the biological activity of this compound derivatives?

- Stereospecific Activity : The (2S,3R) configuration is critical for binding to enkephalinase’s active site. Epimerization at C2 or C3 reduces potency by >90% .

- Synthetic Control :

- Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) ensures correct stereochemistry .

- Kinetic resolution using lipases (e.g., Candida antarctica) separates diastereomers .

Q. Case Study :

- (2R,3S)-isomers show negligible enkephalinase inhibition, highlighting the necessity of strict stereochemical control .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Q. How is this compound utilized in designing peptide-based therapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。